(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid (Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 1421751-23-6
VCID: VC7194959
InChI: InChI=1S/C12H13NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b4-3-
SMILES: CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C
Molecular Formula: C12H13NO3
Molecular Weight: 219.24

(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid

CAS No.: 1421751-23-6

Cat. No.: VC7194959

Molecular Formula: C12H13NO3

Molecular Weight: 219.24

* For research use only. Not for human or veterinary use.

(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid - 1421751-23-6

Specification

CAS No. 1421751-23-6
Molecular Formula C12H13NO3
Molecular Weight 219.24
IUPAC Name (Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C12H13NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b4-3-
Standard InChI Key RMPBFVIFASQTTQ-ARJAWSKDSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C

Introduction

(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid is an organic compound that features a conjugated system, incorporating both an aromatic ring and a double bond. This compound belongs to the class of α,β-unsaturated carbonyl compounds, specifically enones, and is also classified as an amino acid derivative due to the presence of an amine group attached to the aromatic ring.

Synthesis of (Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid

The synthesis of this compound typically involves the Knoevenagel condensation reaction. This method entails the reaction of 3,5-dimethylaniline with malonic acid derivatives under basic conditions to yield the desired product. In industrial settings, continuous flow reactors may be employed to enhance yield and purity while minimizing by-products.

Mechanism of Action and Biological Effects

The mechanism of action for (Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets within biological systems. The aromatic amine group can form hydrogen bonds with enzymes or receptors, while the conjugated system may facilitate electron transfer reactions. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Scientific Uses and Applications

(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid has several scientific uses, primarily in organic synthesis and medicinal chemistry due to its unique structural features. Its applications include serving as a precursor for the synthesis of more complex molecules with potential pharmaceutical properties.

Future Research Directions

Future research could focus on exploring the compound's potential in medicinal chemistry, particularly in developing new drugs or therapeutic agents. Additionally, optimizing its synthesis to improve yield and purity could enhance its industrial viability.

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